Magnesium;molybdenum;oxygen(2-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

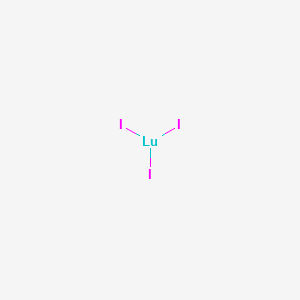

“Magnesium;molybdenum;oxygen(2-)” is also known as Magnesium Molybdate . It is a compound with the linear formula MgMoO4 . The compound appears as a powder and has a molecular weight of 184.24 . The compound is generally available in most volumes, and high purity, submicron, and nanopowder forms may be considered .

Synthesis Analysis

Magnesium Molybdate can be synthesized through different chemical or physical routes . The reaction of MoCl5 methanolysis in the presence of magnesium ions was shown to produce an extensive row of heterobimetallic Mg–Mo (V, VI) oxomethoxides .Molecular Structure Analysis

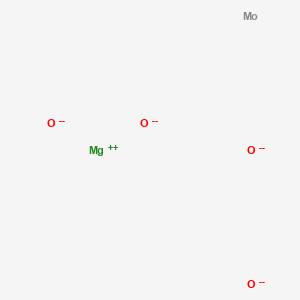

The molecular structure of Magnesium Molybdate consists of Mg2+ ions and O2 ions . The structure of the compound can be determined by X-ray diffraction .Chemical Reactions Analysis

Magnesium reacts with oxygen in a redox reaction where Mg is oxidized and O is reduced . At room temperature, molybdenum does not react with oxygen, O2. If heated to red heat, the trioxide molybdenum (VI) oxide, MoO3, is formed .Physical And Chemical Properties Analysis

Magnesium Molybdate has a density of 2.21 g/cm3 . Molybdenum is one of the ‘refractory metals’, extraordinarily resistant to heat and wear . Magnesium is one of the lightest structural metals, providing higher strength and stiffness .科学研究应用

1. Dual-ion Electrode Material for Rechargeable Magnesium Batteries

Hexagonal molybdenum trioxide (h-MoO3) has been prepared and studied for its application as a dual-ion electrode in rechargeable magnesium batteries. This research represents the first instance of divalent cation (Mg2+) insertion into h-MoO3. The material's electrochemical performance is enhanced when used in conjunction with activated carbon, making h-MoO3 a promising dual-ion electrode material (Cabello et al., 2020).

2. Ion-transfer Battery Systems

Molybdenum(VI) oxide has been studied for the electrochemical insertion of magnesium, alongside lithium and sodium, for use in ion-transfer battery systems. This research emphasizes the potential of magnesium insertion in molybdenum(VI) oxide for high-value battery applications, showcasing specific charges obtained in various electrolytes (Spahr et al., 1995).

3. Catalysis and Oxidation Reactions

Magnesium molybdates have been researched for their catalytic properties, particularly in the selective oxidation of alkanes. This study reveals the formation of different phases of magnesium molybdate and their respective catalytic activities, providing insights into their use in industrial catalysis processes (Yoon et al., 1999).

4. Corrosion Resistance and Mechanical Property Enhancement

Research on plasma electrolytic oxidation (PEO) treatment of magnesium alloys with molybdenum disulphide (MoS2) particle addition has highlighted significant improvements in mechanical properties, corrosion, and wear resistance. This advancement is critical for the application of magnesium alloys in industries requiring lightweight and durable materials (Lou et al., 2018).

5. Adsorbents and Catalysts

Magnesium oxide and magnesium hydroxide have been thoroughly reviewed for their properties and applications, including their roles as adsorbents, catalysts, and flame retardants. The versatility of these compounds is explored in various scientific and industrial applications, making them materials of high interest for further research and development (Pilarska et al., 2017).

安全和危害

未来方向

Magnesium-based metal matrix composites are being explored for structural applications, hydrogen energy storage, and biomedical applications . Molybdenum-based electrocatalysts are being studied for their potential in hydrogen evolution reactions . The use of nanoscale fillers, including Magnesium Oxide, is a trend in various applications .

属性

IUPAC Name |

magnesium;molybdenum;oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.Mo.4O/q+2;;4*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYAOMJXRGBYBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

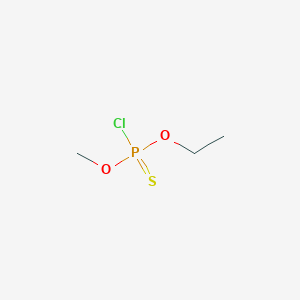

[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mo] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgMoO4-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium;molybdenum;oxygen(2-) | |

CAS RN |

12013-21-7 |

Source

|

| Record name | Magnesium molybdenum oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012013217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

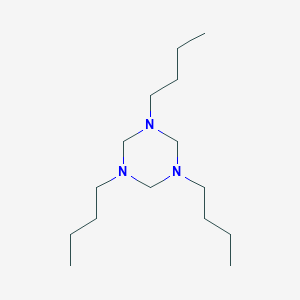

![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)

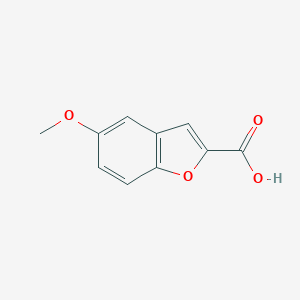

![2,5,12,15,18,21-Hexaoxatricyclo[20.4.0.06,11]hexacosa-1(26),6,8,10,22,24-hexaene](/img/structure/B82422.png)

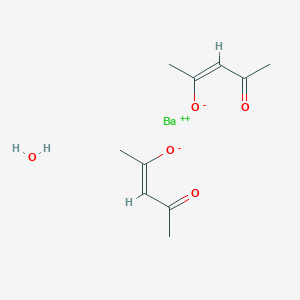

![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)

![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)